6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine
Overview
Description
6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine (CHTFP) is an organic compound that has been studied for its potential medicinal properties. It is a derivative of pyrimidinamine, a heterocyclic nitrogen-containing compound that is found in many natural and synthetic compounds. CHTFP has been studied for its ability to act as a ligand for various receptors, including the serotonin 5-HT1A receptor, and as an inhibitor of the enzyme acetylcholinesterase (AChE). CHTFP has also been studied for its potential to act as an antioxidant and anti-inflammatory agent.
Scientific Research Applications
Synthesis and Chemical Properties
- 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine and related compounds have been involved in various synthesis processes. For instance, their reactions with guanidine in benzene yield different types of pyrimidinamines, such as 4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine. These compounds are of interest due to their potential for further chemical transformations (Wendelin & Kerbl, 1984).
Applications in Insecticidal and Acaricidal Research
- Novel pyrimidinamine derivatives, including those related to 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine, have shown significant insecticidal and acaricidal activities. These derivatives have been evaluated for effectiveness against pests like Aphis fabae and Tetranychus cinnabarinus, offering potential alternatives to commercial insecticides (Zhang et al., 2019).
Material Science and Polymer Research
- In material science, especially in the study of polymers, derivatives of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine have been used. For instance, certain diamines containing heterocyclic groups were synthesized for the preparation of novel polyimides, demonstrating high thermal stability and glass transition temperatures. These polyimides have potential applications in various industries due to their robust mechanical and thermal properties (Wang et al., 2008).
Pharmaceutical Research
- In the realm of medicinal chemistry, derivatives of 6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine have been synthesized and tested as inhibitors in various pharmacological studies. For example, a study demonstrated the synthesis of a series of 6-chloro-2,4-diaminopyrimidines, exploring their potential as inhibitors for specific biological targets (Gueremy et al., 1982).
properties
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h4,6-7H,1-3,5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSCDONZQLIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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